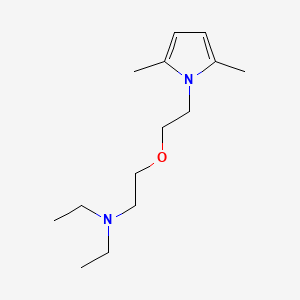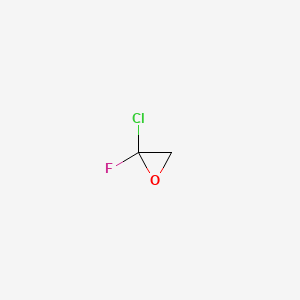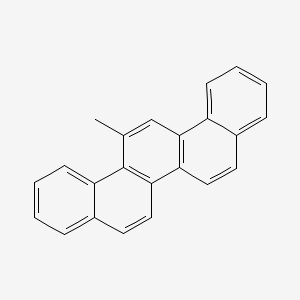
13-Methylpicene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methylpicene is a polycyclic aromatic hydrocarbon with the molecular formula C23H16. It is a derivative of picene, which is known for its applications in material chemistry. The compound is characterized by its achiral nature and a molecular weight of 292.3731 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylpicene typically involves the alkylation of picene. One common method is the Friedel-Crafts alkylation, where picene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 13-Methylpicene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated picene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
13-Methylpicene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 13-Methylpicene in biological systems is not fully understood. it is believed to interact with cellular targets through its polycyclic aromatic structure, which allows it to intercalate into DNA and disrupt cellular processes. This interaction can lead to anti-inflammatory and anti-cancer effects by inhibiting specific signaling pathways and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Picene: The parent compound of 13-Methylpicene, known for its applications in material chemistry.
5-Methylpicene: Another methylated derivative of picene with similar properties.
13-Picenol: A hydroxylated derivative of picene with potential biological activities.
Uniqueness: this compound is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 13th position can enhance its stability and modify its interaction with biological targets compared to other picene derivatives .
Propriétés
Numéro CAS |
66778-25-4 |
|---|---|
Formule moléculaire |
C23H16 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
13-methylpicene |
InChI |
InChI=1S/C23H16/c1-15-14-22-18-8-4-2-6-16(18)10-12-20(22)21-13-11-17-7-3-5-9-19(17)23(15)21/h2-14H,1H3 |
Clé InChI |
VHCYICBKJRLSER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1C5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
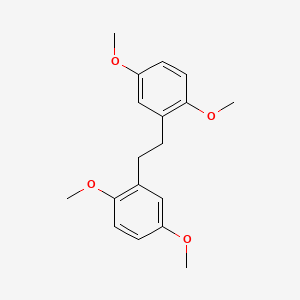
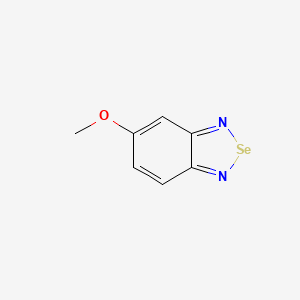
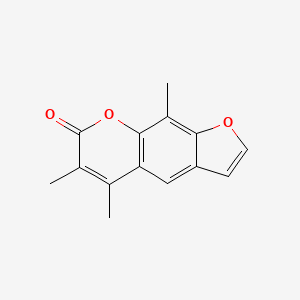
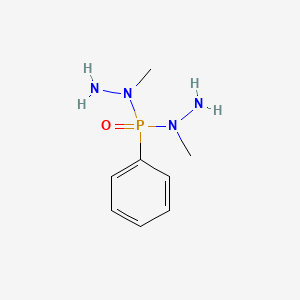
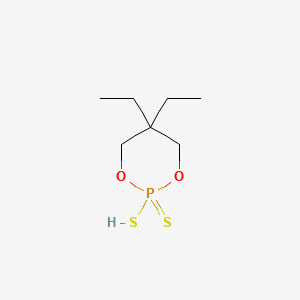
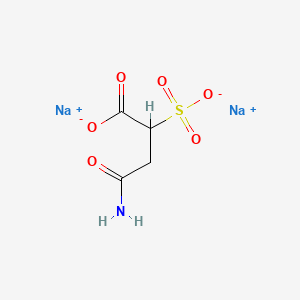
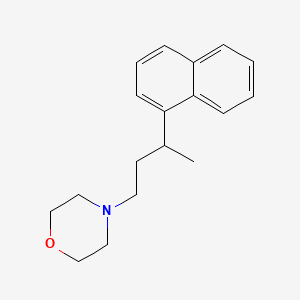
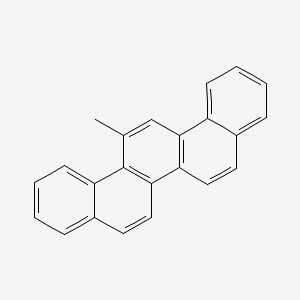
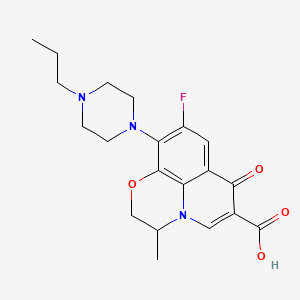
![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)
